3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Descripción

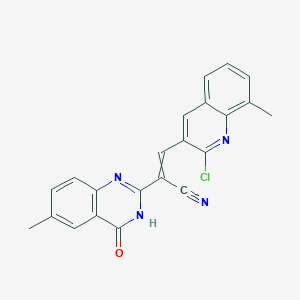

The compound 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile (hereafter referred to as Compound A) is a hybrid heterocyclic molecule featuring a propenenitrile linker bridging a 2-chloro-8-methylquinoline moiety and a 6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl group. The chloro and methyl substituents enhance lipophilicity and steric bulk, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

3-(2-chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O/c1-12-6-7-18-17(8-12)22(28)27-21(25-18)16(11-24)10-15-9-14-5-3-4-13(2)19(14)26-20(15)23/h3-10H,1-2H3,(H,25,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXOTOMJAGUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(NC2=O)C(=CC3=CC4=CC=CC(=C4N=C3Cl)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex organic molecule that combines quinoline and quinazoline structures with a propene nitrile group. This unique structural composition suggests potential biological activities, particularly in pharmacological applications. The purpose of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 386.84 g/mol. The presence of chlorine and methyl groups may influence its reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that quinoline and quinazoline derivatives often exhibit significant biological activities such as:

- Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives act as kinase inhibitors, targeting pathways involved in cancer cell proliferation.

Table 1: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Target/Mechanism | Reference |

|---|---|---|---|

| 7x | Multikinase Inhibitor | CDK4/Cyclin D1, ARK5 | |

| 2-Chloroquinoline Derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria |

The biological activity of the compound may be attributed to its ability to interact with various biological macromolecules. Potential mechanisms include:

- Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Antimicrobial Effects : The presence of halogen groups has been associated with increased antimicrobial potency, likely due to enhanced membrane permeability and interaction with bacterial enzymes .

Case Studies

- Anticancer Activity : Research on quinazoline derivatives has demonstrated their ability to induce apoptosis in cancer cells at low concentrations (30–100 nM), indicating potential therapeutic applications in oncology .

- Antimicrobial Testing : A study on chloroquinoline derivatives showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that the structural features of these compounds contribute to their antimicrobial efficacy .

Synthesis Methods

The synthesis of this compound can be approached through various chemical reactions, including:

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. For instance, studies have shown that certain quinoline-based compounds exhibit activity against various strains of bacteria and fungi .

- Anticancer Potential : The integration of quinoline and quinazoline moieties has been associated with anticancer activity in several studies. Compounds similar to 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile have demonstrated cytotoxic effects on cancer cell lines .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Antimicrobial Agents

Due to the structural characteristics of the compound, it may serve as a lead structure for developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Drugs

The potential for anticancer activity makes this compound a candidate for further investigation in cancer therapy. Its unique structure could lead to the discovery of novel therapeutic agents with improved efficacy against tumors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Compound A shares structural motifs with benzonitrile- and coumarin-based derivatives reported in the literature. For example, 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile (Compound 10, ) contains a benzonitrile core with ethoxycoumarin substituents . Key differences include:

- Nitrile positioning : Compound A’s nitrile is part of a propenenitrile linker, enabling conjugation and planar rigidity, whereas Compound 10’s nitrile is central to a benzonitrile ring.

- Substituent effects : The chloro and methyl groups in Compound A likely increase lipophilicity compared to Compound 10’s ethoxy groups, which introduce polarity.

Crystallographic and Computational Analysis

The chloro substituent’s electron-withdrawing effect could influence molecular packing and crystal lattice stability .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Answer: The compound is synthesized via multi-step condensation reactions. A common method involves reacting 2-chloro-8-methylquinoline-3-carbaldehyde with 6-methyl-4-oxo-3,4-dihydroquinazoline derivatives under basic conditions (e.g., NaOH in ethanol-DMF mixtures) to form the α,β-unsaturated nitrile backbone via aldol-like condensation . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥98% purity .

Q. How is structural characterization performed to confirm the compound’s identity?

Answer: X-ray crystallography is the gold standard for confirming the stereochemistry and connectivity of the quinoline-quinazoline hybrid structure. For example, crystallographic data (e.g., CCDC entries) reveal bond angles and torsion angles critical for validating the (E)-configuration of the propenenitrile moiety . Complementary techniques include:

- NMR : H and C NMR to identify methyl groups (δ 2.4–2.6 ppm for CH), aromatic protons (δ 7.0–8.5 ppm), and nitrile signals (C≡N stretch at ~2200 cm in IR) .

- High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H] calculated for CHClNO: 412.1084) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the quinoline-quinazoline coupling reaction?

Answer: Regioselectivity in the cyclization step is influenced by electron-withdrawing groups (e.g., chloro at C2 of quinoline) directing nucleophilic attack to the α-position of the nitrile. Computational studies (DFT calculations) suggest that the transition state favors formation of the conjugated enenitrile system due to stabilization via resonance and reduced steric hindrance from the 8-methyl group . Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) may also enhance selectivity by stabilizing intermediates via π-allyl coordination .

Q. How can structural modifications impact biological activity, and what computational tools are used to predict this?

Answer: Modifications at the 6-methyl-4-oxoquinazolin-2-yl moiety (e.g., replacing methyl with bulkier substituents) alter steric interactions with target enzymes. Molecular docking (AutoDock Vina) and MD simulations predict binding affinity changes to kinases or DNA repair proteins. For example, replacing the nitrile with a carboxylate reduces cellular permeability but enhances water solubility, as shown in analogs with similar scaffolds .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

Answer: Stability studies in buffered solutions (pH 1–10) reveal pH-dependent hydrolysis of the nitrile group to amides or carboxylic acids. Conflicting data may arise from differences in incubation temperature or ionic strength. Use:

- LC-MS/MS : To track degradation products (e.g., m/z 430.1 for hydrolyzed amide).

- Kinetic modeling : Pseudo-first-order rate constants (k) are calculated to compare degradation pathways under acidic vs. alkaline conditions .

Experimental Design Considerations

Q. How to design assays for evaluating the compound’s interaction with cytochrome P450 enzymes?

Answer:

- In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS (e.g., hydroxylated derivatives).

- Competitive inhibition studies : Co-incubate with probe substrates (e.g., midazolam for CYP3A4) and quantify IC values .

- Structural analogs : Compare inhibition profiles with 3-amino-6-chloro-2-methyl-4-phenylquinazolin-4-ol, which shows moderate CYP2D6 inhibition .

Q. What crystallographic parameters are critical for resolving disorder in the quinazolin-4-one ring?

Answer: Disorder in the 4-oxo-3,4-dihydroquinazolin-2-yl group is resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.